molecular formula C₂₃H₃₆N₂O₁₄ B1139716 Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside CAS No. 97242-82-5

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside

Cat. No.: B1139716
CAS No.: 97242-82-5
M. Wt: 564.54
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Description

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is a complex carbohydrate derivative It is a disaccharide composed of two glucopyranosyl units, each modified with acetamido and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using acetyl groups to prevent unwanted side reactions.

    Glycosylation: The glycosylation reaction is carried out using a glycosyl donor and acceptor under acidic conditions, often with a catalyst such as silver triflate.

    Deprotection: The acetyl groups are removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl moieties, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the acetamido groups.

    Reduction: Alcohol derivatives of the acetyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Glycoconjugates: Used as a building block in the synthesis of more complex glycoconjugates for studying carbohydrate-protein interactions.

    Model Compound: Serves as a model compound for studying the behavior of glycosaminoglycans.

Biology

    Cell Surface Interactions: Investigated for its role in cell surface interactions and signaling due to its structural similarity to natural glycosaminoglycans.

    Enzyme Substrate: Used as a substrate in enzymatic studies to understand the activity of glycosidases.

Medicine

    Drug Delivery: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy.

    Biomaterials: Studied for its use in the development of biomaterials for tissue engineering.

Industry

    Cosmetics: Utilized in the formulation of cosmetic products for its moisturizing properties.

    Food Industry: Investigated for its potential as a food additive due to its biocompatibility and safety.

Mechanism of Action

The compound exerts its effects primarily through interactions with proteins and enzymes on the cell surface. Its acetamido and acetyl groups facilitate binding to specific receptors, influencing cellular processes such as signaling and adhesion. The molecular targets include glycosidases and lectins, which recognize the carbohydrate moieties and mediate various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A monosaccharide with similar acetamido groups but lacking the disaccharide structure.

    Chitobiose: A disaccharide composed of two N-acetylglucosamine units, similar in structure but without the additional acetyl groups.

Uniqueness

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct chemical and biological properties. Its ability to mimic natural glycosaminoglycans makes it particularly valuable in research and industrial applications.

This detailed overview provides a comprehensive understanding of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQWEWKKALGPG-LQNYZTQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105739
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97242-82-5
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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